33‑Fold Lower Ki for D‑Phosphotyrosine vs. L‑Phosphotyrosine on Yersinia PTP
Phosphotyrosine stereoisomers show a stark difference in inhibitory potency. For the protein‑tyrosine phosphatase from Yersinia, the Ki of the D‑isomer is 33‑fold lower than that of the L‑isomer [1]. This D‑enantiomer specificity directly informs the selection of Fmoc‑D‑Tyr(PO3H2)‑OH over Fmoc‑L‑Tyr(PO3H2)‑OH when designing phosphatase‑resistant peptide probes.
| Evidence Dimension | Inhibitory constant (Ki) on Yersinia protein‑tyrosine phosphatase |
|---|---|
| Target Compound Data | Ki (D‑isomer) = 33‑fold lower than L‑isomer |
| Comparator Or Baseline | Ki (L‑isomer) = 33‑fold higher |
| Quantified Difference | 33‑fold lower Ki for D‑isomer |
| Conditions | Enzymatic assay with recombinant Yersinia PTP; substrate L‑phosphotyrosine |
Why This Matters
Demonstrates that D‑enantiomer phosphotyrosine analogues can evade phosphatase recognition, a critical advantage for developing stable, long‑lasting peptide probes.
- [1] Iyer S. et al. A nonhydrolyzable analogue of phosphotyrosine, and related aryloxymethano- and aryloxyethano-phosphonic acids as motifs for inhibition of phosphatases. Bioorg Med Chem Lett. 2004;14(23):5931-5935. View Source
